HDAC6 degrader 9c

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

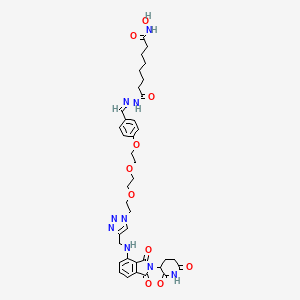

HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.

科学的研究の応用

Potency and Selectivity

In vitro studies have demonstrated that compound 9c exhibits high potency against HDAC6. The degradation capacity was assessed in various cancer cell lines, including multiple myeloma cells. The DC50 (the concentration required to achieve 50% degradation) for 9c was reported to be as low as 3.2 nM in MM.1S cells, indicating its effectiveness at nanomolar concentrations .

Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of HDAC6 degrader 9c against other known inhibitors. For instance, it was found that 9c induced a maximum degradation percentage (Dmax) of 82.7% at a concentration of 100 nM , outperforming several traditional HDAC inhibitors like SAHA .

| Compound | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|

| 9c | 3.2 | 82.7 | MM.1S |

| Nexturastat A | 18 | 45 | MM.1S |

| SAHA | Varies | Varies | Various |

Multiple Myeloma

Multiple myeloma is characterized by the overexpression of HDAC6, which contributes to tumor progression and drug resistance. In preclinical models, treatment with this compound led to significant reductions in tumor growth and enhanced sensitivity to other therapeutic agents . For example, a study demonstrated that combining 9c with standard chemotherapy resulted in synergistic effects, improving overall survival rates in treated mice.

Solid Tumors

Emerging data suggest that HDAC6 plays a role in various solid tumors, including breast cancer and lung cancer. A network-based assessment indicated that HDAC6 activity correlates with tumor aggressiveness and patient prognosis . In xenograft models of breast cancer, treatment with degrader 9c resulted in notable tumor shrinkage and reduced metastatic potential.

Clinical Implications

The selective degradation of HDAC6 by compound 9c offers a novel therapeutic strategy for cancers where this enzyme is implicated. Its ability to induce apoptosis in cancer cells while sparing normal cells presents an opportunity for developing less toxic treatment regimens. Clinical trials are anticipated to further evaluate the safety and efficacy of this compound in human subjects.

化学反応の分析

HDAC Inhibitory Activity

While HDAC6 degrader 9c primarily functions through degradation, its HDAC-binding moiety retains enzymatic inhibitory activity (Table 1) :

| HDAC Isoform | IC₅₀ (μM) ± SD | Selectivity vs. HDAC6 |

|---|---|---|

| HDAC1 | 1.13 ± 0.03 | 3.2-fold |

| HDAC3 | 1.06 ± 0.20 | 3.5-fold |

| HDAC6 | 3.67 ± 1.02 | - |

Key Findings :

-

Weak HDAC6 inhibition (IC₅₀ = 3.67 μM) compared to pan-HDAC inhibitors like SAHA (IC₅₀ = 0.20 μM).

-

Selectivity for HDAC1/3 over HDAC6 suggests degradation is the primary mechanism .

Degradation Efficiency

This compound induces HDAC6 degradation in a linker-length-dependent manner (Table 2) :

| Parameter | Value (MM.1S Cells) | Comparison to PROTAC 2 |

|---|---|---|

| DC₅₀ (nM) | >10,000 | 2.2 nM |

| D<sub>max</sub> | <20% | 86% |

| Time to Max Effect | >24 hours | 4 hours |

Mechanistic Insights :

-

Ubiquitin-proteasome dependency : Degradation is blocked by proteasome inhibitors (MG132, bortezomib) .

-

CRBN requirement : No degradation observed in CRBN-knockout cells .

-

Aggresome disruption : Reduces HDAC6-mediated aggresome formation in myeloma models .

Structural-Activity Relationship (SAR)

Critical factors influencing 9c’s efficacy:

-

Linker length : A 7-methylene spacer (n=7) reduces degradation potency compared to n=6 or n=12 analogs .

-

E3 ligase choice : CRBN-based degraders outperform VHL-based counterparts in HDAC6 depletion .

-

Hydroxamic acid orientation : Spatial alignment affects ternary complex stability .

Comparative Analysis with PROTAC 21a

PROTAC 21a, a benzyl alcohol-linked analog, outperforms 9c in HDAC6 degradation (Table 3) :

| Parameter | This compound | PROTAC 21a |

|---|---|---|

| DC₅₀ (nM) | >10,000 | 43 ± 20 |

| Tubulin Acetylation | Minimal | Significant |

| Antiproliferative | Weak | Strong |

Limitations and Challenges

特性

CAS番号 |

2235382-05-3 |

|---|---|

分子式 |

C37H45N9O10 |

分子量 |

775.82 |

IUPAC名 |

N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22- |

InChIキー |

MHILTYZXXFOWJH-WVKHYPTHSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HDAC6 degrader 9c, dHDAC6 9c |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。